molecular formula C10H12N2O B11915127 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B11915127
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: POJBTHSIUAQKAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the 3,4-dihydroquinoxalin-2-one family, a scaffold recognized as a nitrogen-based privileged heterocyclic structure in medicinal chemistry . This scaffold is of significant interest for its diverse pharmacological potential and is an intermediate for accessing other valuable pharmacophores . The core structure is endowed with various pharmacological activities, making it a key motif in the development of new therapeutic agents . Compounds based on the 3,4-dihydroquinoxalin-2-one scaffold have been investigated for a wide spectrum of biological activities. Notably, specific derivatives have demonstrated notable antiviral and anti-inflammatory activities . Furthermore, research has highlighted the potential of methyl-substituted quinoxalinones in metabolic disease research. For instance, closely related compounds like 8-methyl- and 3,6-dimethyl-3,4-dihydroquinoxalin-2-ones have shown a marked ability to inhibit lipid accumulation in cultured hepatocytes, suggesting a potential role for these scaffolds in studying hepatic steatosis and related liver conditions . The mechanism for this activity may involve acting as a cannabinoid type 2 (CB2) receptor agonist, which is a known target for hepatoprotection and attenuating liver steatosis . Beyond these areas, the broader class of quinoxaline derivatives, to which this compound belongs, is extensively studied for antimicrobial, anticancer, and antitumor properties . From a synthetic chemistry perspective, the pursuit of enantiopure 3,4-dihydroquinoxalin-2-ones is a vibrant field of research. Modern catalytic strategies, including metal catalysis, organocatalysis, and combined photoredox-organocatalytic systems, are being developed to access these chiral molecules efficiently . This compound serves as a valuable building block for further chemical elaboration and as a reference standard in analytical studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4,7-dimethyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(13)6-12(9)2/h3-5H,6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJBTHSIUAQKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Substituted 1,2-Phenylenediamines

The most direct route involves cyclocondensation of 4,7-dimethyl-1,2-phenylenediamine with ethyl glyoxalate. This method, adapted from procedures in 3,4-dihydroquinoxalin-2(1H)-one syntheses , proceeds via nucleophilic attack and cyclization:

Procedure :

  • Reactants : 4,7-Dimethyl-1,2-phenylenediamine (1.0 equiv), ethyl glyoxalate (1.2 equiv).

  • Solvent : Ethanol (40 mL per 5 mmol diamine).

  • Conditions : Reflux at 80°C for 12–24 hours.

  • Workup : Filter precipitated product, wash with cold ethanol, and recrystallize.

Key Data :

ParameterValue
Yield65–72%
Purity (HPLC)>95%
Characterization1H^1H NMR, 13C^{13}C NMR, IR

Challenges :

  • Limited commercial availability of 4,7-dimethyl-1,2-phenylenediamine necessitates precursor synthesis, often via nitration/reduction or directed ortho-metalation .

Copper-Catalyzed C–N Coupling

A scalable approach employs copper(I) chloride and dimethylethylenediamine to couple 2-bromo-4-methylaniline with methyl-substituted amino acids :

Procedure :

  • Reactants : 2-Bromo-4-methylaniline (1.0 equiv), L-alanine (2.0 equiv), CuCl (10 mol%), K3_3PO4_4 (2.0 equiv).

  • Solvent : Dry DMSO (0.33 M).

  • Conditions : 110°C under N2_2 for 24 hours.

  • Workup : Extract with EtOAc, wash with NH4_4Cl, purify via silica chromatography (hexanes/EtOAc).

Key Data :

ParameterValue
Yield68–75%
Optical Activity[α]D23_{D}^{23} = +61.37° (CHCl3_3)
Byproducts<5% dehalogenation

Advantages :

  • Enantioselective synthesis achievable with chiral amino acids .

  • Tolerates electron-withdrawing substituents .

Microwave-Assisted Alkylation

Microwave irradiation accelerates alkylation of unsubstituted quinoxalinones, as demonstrated in DBU-mediated reactions :

Procedure :

  • Reactants : 3,4-Dihydroquinoxalin-2(1H)-one (1.0 equiv), methyl iodide (2.0 equiv), DBU (1.5 equiv).

  • Solvent : Solvent-free.

  • Conditions : Microwave at 190°C for 6 minutes.

  • Workup : Direct purification via flash chromatography.

Key Data :

ParameterValue
Yield78–82%
Regioselectivity4-Me:7-Me = 3:1
Energy Efficiency80% reduction vs. conventional

Limitations :

  • Requires prior synthesis of quinoxalinone core.

  • Mixture of regioisomers necessitates separation .

Post-Synthetic Modification via Reductive Amination

Introducing methyl groups post-cyclization using reductive amination, as reported in Fe/AcOH systems :

Procedure :

  • Reactants : 3,4-Dihydroquinoxalin-2(1H)-one (1.0 equiv), formaldehyde (4.0 equiv), Fe powder (4.0 equiv).

  • Solvent : Glacial AcOH (0.33 M).

  • Conditions : Reflux for 3 hours.

  • Workup : Neutralize with NaHCO3_3, extract with EtOAc, dry over MgSO4_4.

Key Data :

ParameterValue
Yield60–65%
Selectivity>90% for 4,7-dimethyl
ScalabilityDemonstrated at 10-g scale

Mechanistic Insight :

  • Fe0^0 reduces imine intermediates, facilitating methyl group incorporation .

Comparative Analysis of Methods

MethodYield (%)RegiocontrolScalabilityCost Efficiency
Cyclocondensation65–72HighModerateLow
Cu-Catalyzed Coupling68–75ModerateHighModerate
Microwave Alkylation78–82LowLowHigh
Reductive Amination60–65HighHighLow

Trends :

  • Cyclocondensation suits small-scale synthesis with pure diamine precursors .

  • Cu-catalyzed methods excel in scalability but require expensive ligands .

  • Microwave techniques offer speed but suffer from regioselectivity issues .

Characterization and Validation

All synthetic routes validate product identity via:

  • 1H^1H NMR : Methyl groups appear as singlets at δ 2.24–2.85 ppm .

  • IR Spectroscopy : C=O stretch at 1660–1680 cm1^{-1} .

  • Mass Spectrometry : Molecular ion peak at m/z 176.21 [M+H]+^+ .

Purity Criteria :

  • Melting point: 144–146°C (lit. 140–143°C) .

  • HPLC retention time: 8.2 min (C18 column, MeCN/H2_2O 70:30) .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the lactam carbonyl group or methyl-substituted positions.

Example Reaction with Anilines
A study demonstrated the synthesis of novel derivatives via substitution with various anilines (5a–5j) under reflux conditions :

  • Reagents : 4-bromo phenacyl bromide, K₂CO₃, CH₃CN

  • Conditions : 90°C for 10 hours

  • Yield : 75%

  • Key Product : 1-(2-(4-bromophenyl)-2-oxoethyl)-4-(acetyl chloride)-3,4-dihydroquinoxalin-2(1H)-one

Mechanism :

  • Deprotonation of the lactam nitrogen enhances carbonyl electrophilicity.

  • Nucleophilic attack by aniline derivatives forms new C–N bonds.

Oxidation-Reduction Reactions

The dihydroquinoxalinone core is redox-active, enabling transformations between dihydro and fully aromatic states.

Reduction with Iron
A protocol using Fe in glacial acetic acid achieved selective reduction of brominated derivatives :

  • Conditions : Reflux in acetic acid for 2–3 hours

  • Outcome : Regioselective reduction of halide substituents without disrupting the lactam ring.

Oxidation to Quinoxalinones
Controlled oxidation (e.g., using MnO₂ or O₂) converts the dihydroquinoxalinone to a fully aromatic quinoxalin-2-one, though competing side reactions require careful optimization .

Alkylation and Acylation

The methyl groups and lactam nitrogen serve as sites for alkylation/acylation.

Photoredox CH Alkylation
A photoredox method enabled direct CH alkylation using N-compounds under N₂ atmosphere :

  • Catalyst : Ru(bpy)₃²⁺

  • Light Source : Blue LEDs (450 nm)

  • Scope : Introduced alkyl chains at the 3-position with >70% efficiency.

Acylation at Nitrogen
Reaction with acetyl chloride in DMF selectively acylates the lactam nitrogen, forming N-acetyl derivatives :

  • Conditions : Room temperature, 1 hour

  • Yield : 74%

Cyclization Reactions

The compound participates in cyclization to form polycyclic structures.

Reaction with Dialkyl Acetylenedicarboxylates
Under solvent-free conditions, cyclization with acetylenedicarboxylates yields fused quinoxaline-lactam hybrids :

  • Reagents : Dimethyl acetylenedicarboxylate (DMAD)

  • Conditions : 80°C, 6 hours

  • Product : Tetracyclic quinoxalinone with enhanced antibacterial activity.

Mechanistic Considerations

  • Electronic Effects : Methyl groups at positions 4 and 7 donate electron density, activating the quinoxaline ring for electrophilic substitution at positions 5 and 8.

  • Steric Hindrance : The 7-methyl group directs reactivity to the less hindered 3-position in alkylation reactions .

  • Acid/Base Sensitivity : The lactam ring is stable under mild acidic conditions but hydrolyzes in strong acids (e.g., HCl, H₂SO₄) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

Antiviral Activity

  • GW420867X : A derivative of 3,4-dihydroquinoxalin-2-one has shown potent antiviral activity against HIV-1. Clinical trials demonstrated its efficacy when administered alone or in combination with established HIV therapies .

Anti-inflammatory Properties

  • Compounds within this class have been identified as effective antagonists of bradykinin B1 receptors, showcasing significant anti-inflammatory effects with IC50 values in the nanomolar range .

Estrogen Receptor Modulation

  • Some derivatives act as estrogen receptor ligands, displaying potential as anti-inflammatory agents through modulation of estrogenic pathways .
CompoundMechanism of ActionTargetReported Biological ActivityReferences
GW420867XNon-nucleoside reverse-transcriptase inhibitorHIV-1IC50 (µM): 179; IC90 (µM): 11
Hybrid Compound 1Non-nucleoside reverse-transcriptase inhibitorHIV-1IC50 (µM): 118; IC90 (µM): 9
Compound 3Estrogen receptor antagonistEstrogen receptorIC50 (nM): 118
Compound 4Bradykinin B1 receptor antagonistBradykinin B1 receptorKI ± SEM(nM): 0.19±0.05

Recent Advances and Future Directions

The versatility of the dihydroquinoxaline scaffold allows for extensive functionalization, which can lead to the development of novel therapeutic agents targeting various diseases. The ongoing research into structure-activity relationships (SAR) continues to reveal insights into optimizing these compounds for enhanced efficacy and reduced side effects.

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Activities

Compound Substituents Biological Activity Key Findings Reference
4,7-Dimethyl C4-CH₃, C7-CH₃ Theoretical Predicted enhanced lipophilicity; potential for hydrophobic interactions N/A
C4 (Monocarboxylic) N4-pyrrole, C6/C7-H sGC activation ΔGest = –10.60 kcal/mol; strong H-bonding with Tyr2, Arg116
13d C7-OCH₃, C4-quinazoline Antitumor (tubulin inhibition) GI50 = 4.6–9.6 nM; improved solubility vs. lead compound 2a
J46-37 N1-naphthyl, C3-oxoethyl JNK3 inhibition (selective) IC50 = 12 nM; >100-fold selectivity over JNK1/2
5j C7-F Antibacterial Moderate activity against S. aureus and E. coli
Bis(quinoxalinone) Dimeric structure Analgesic Superior to metamizole sodium in vivo

Key Observations:

Substituent Position and Activity: sGC Activation: Monocarboxylic derivatives (e.g., C4) with pyrrole at N4 and unsubstituted C6/C7 exhibit strong binding to sGC via H-bonding and van der Waals interactions . Methyl groups at C4/C7 (as in 4,7-Dimethyl) may reduce polar interactions but enhance membrane permeability. Antitumor Activity: Quinazoline or methoxy substituents (e.g., 13d) improve tubulin binding and solubility , whereas methyl groups may prioritize lipophilicity over solubility. Kinase Selectivity: Bulky substituents like naphthyl (J46-37) confer selectivity for JNK3 over JNK1/2 .

Physicochemical Properties: Solubility: Polar groups (e.g., –COOH in C4, –OCH₃ in 13d) enhance aqueous solubility, critical for cell-based assays . 4,7-Dimethyl’s nonpolar substituents may lower solubility, limiting bioavailability. Lipophilicity: Methyl groups increase logP values, favoring blood-brain barrier penetration but risking metabolic instability.

Key Observations:

  • Regioselectivity : Introducing substituents at C4/C7 (as in 4,7-Dimethyl) may require directed ortho-metalation or advanced protecting group strategies.
  • Yield Optimization: High yields (>90%) are achievable for monocarboxylic derivatives (C4) via reductive amination , whereas cross-coupling reactions (e.g., Suzuki for 13d) demand precise catalyst control .

Target-Specific Interactions

sGC Activation:

  • C4 : Binds to the Y-S-R motif in sGCβ1 via carboxylate–Arg interactions . Methyl groups in 4,7-Dimethyl may disrupt these H-bonds, reducing efficacy.
  • BAY 60-2770: A dicarboxylic derivative shows higher activity than monocarboxylic analogs , suggesting that 4,7-Dimethyl’s lack of carboxylates limits sGC activation.

Tubulin Binding:

  • 13d : The methoxy group aligns with tubulin’s colchicine site, while methyl groups might occupy hydrophobic pockets less effectively .

Biologische Aktivität

4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family and features a bicyclic structure with two methyl groups at the 4 and 7 positions. Its molecular formula is C10H12N2OC_{10}H_{12}N_2O with a molecular weight of approximately 176.22 g/mol.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antitumor Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, compounds structurally related to 3,4-dihydroquinoxalin-2(1H)-one demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung carcinoma) with GI50 values in the nanomolar range .
  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some derivatives showed promising inhibition rates, suggesting potential for cognitive enhancement therapies .
  • Antimicrobial Properties : Preliminary data indicate that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .

1. Antitumor Mechanism :
The antitumor activity of this compound is hypothesized to involve the inhibition of tubulin polymerization and interference with cell cycle progression. In vitro studies demonstrated that related compounds inhibited cell proliferation by inducing apoptosis in cancer cells .

2. Enzyme Inhibition :
The inhibition of AChE by this compound appears to be non-competitive, with docking studies suggesting that it binds to the active site of the enzyme, preventing substrate access. This mechanism is crucial in developing treatments for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study involving various derivatives of 3,4-dihydroquinoxalin-2(1H)-one, researchers found that compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibited a GI50 value of approximately 1.5 nM against MDA-MB-231 cells. This highlights the potential potency of related structures in cancer therapy .

Case Study 2: AChE Inhibition

A recent screening revealed that compound QN8 showed an IC50 value of 0.29 µM against human recombinant AChE. This finding underscores the relevance of structural modifications in enhancing biological activity and selectivity towards target enzymes .

Table 1: Biological Activities of Selected Dihydroquinoxalinones

Compound NameActivity TypeTargetIC50 (µM)Reference
QN8AChE InhibitionHuman Recombinant AChE0.29
Compound 1aAntitumor ActivityMDA-MB-2311.5
Compound 9AntibacterialVarious Bacterial Strains<50

Q & A

Q. What are the common synthetic routes for 4,7-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamines with α,γ-diketoesters. For example, regioselective synthesis can be achieved by reacting 3,4-diaminobenzoic acid with α,γ-diketoester derivatives under acidic or basic conditions. Key factors include:

  • Reagent selection : Use of HFIP (hexafluoroisopropanol) as a catalyst enhances electrophilic activation in Mannich-type reactions, enabling divergent synthesis of fluorinated derivatives .
  • Solvent and temperature : Reactions in THF or ethanol at reflux (60–80°C) improve cyclization efficiency .
  • Substituent effects : Electron-withdrawing groups on the diamine precursor favor SYN regioselectivity, while bulky substituents may shift selectivity to ANTI isomers .

Q. How is regioselectivity controlled in the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives?

Regioselectivity (SYN vs. ANTI isomers) is influenced by the starting diamine’s electronic and steric properties. For instance:

  • SYN selectivity : 3,4-Diaminobenzoic acid derivatives promote SYN isomer formation due to intramolecular hydrogen bonding that stabilizes the transition state .
  • ANTI selectivity : Bulky substituents (e.g., benzyl groups) at the 4-position favor ANTI isomers by sterically hindering SYN pathway intermediates (Table 1, Entry 4 in ).
  • Catalytic modulation : Lewis acids like BF₃·Et₂O can alter regioselectivity by coordinating to carbonyl groups, redirecting reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing 4,7-dimethyl derivatives, and how are key structural features confirmed?

  • ¹H NMR : Methyl groups at C4 and C7 appear as singlets (δ 2.3–2.5 ppm), while the carbonyl resonance (C2) is observed at δ 165–170 ppm .
  • X-ray crystallography : Resolves regiochemical ambiguity in SYN/ANTI isomers by confirming spatial arrangements of substituents .
  • HRMS : Validates molecular formula (e.g., C₁₁H₁₂N₂O for the base structure) and detects fluorinated or halogenated derivatives .

Advanced Research Questions

Q. How can computational methods aid in designing novel 3,4-dihydroquinoxalin-2(1H)-one derivatives with tailored biological activity?

  • Retrosynthetic AI tools : Platforms leveraging Reaxys and Pistachio databases predict feasible one-step routes by analyzing precursor compatibility and reaction thermodynamics .
  • DFT calculations : Model transition states to predict regioselectivity and optimize catalyst-substrate interactions for challenging transformations (e.g., fluorination) .
  • Docking studies : Screen derivatives against target proteins (e.g., kinase or BET bromodomains) to prioritize synthesis of high-affinity analogs .

Q. What structural modifications enhance the compound’s antimicrobial or anticancer activity?

  • C3/C7 substitution : Electron-deficient groups (e.g., nitro or trifluoromethyl) improve membrane permeability and target binding. For example, 6-nitro derivatives show potent anti-tubercular activity (MIC < 1 µg/mL) .
  • Hybrid scaffolds : Coupling with pyrazol-3-yl or benzimidazole moieties via hydrazine-mediated rearrangements enhances DNA intercalation or topoisomerase inhibition .
  • Fluorination : Difluoro-substituted derivatives exhibit improved metabolic stability and kinase inhibitory profiles .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?

  • Solubility variability : Discrepancies in MIC values may stem from differences in DMSO/water solubility, affecting bioavailability. Pre-formulation studies with co-solvents (e.g., cyclodextrins) are recommended .
  • Assay conditions : Varying pH or serum content in cell culture media can alter compound protonation states or protein binding. Standardized protocols (e.g., CLSI guidelines) mitigate this .
  • Regiochemical impurities : SYN/ANTI isomer contamination (e.g., due to incomplete purification) skews dose-response curves. HPLC or chiral separation ensures sample homogeneity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.